![molecular formula C17H10BrNO3 B14665807 4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one CAS No. 41266-92-6](/img/structure/B14665807.png)
4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one is a heterocyclic compound that belongs to the class of pyrano[3,2-f][1,3]benzoxazoles This compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 6th position, and a phenyl group at the 2nd position
Métodos De Preparación
The synthesis of 4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-hydroxybenzaldehyde, 2-aminophenol, and acetophenone.
Condensation Reaction: The initial step involves the condensation of 4-bromo-2-hydroxybenzaldehyde with 2-aminophenol in the presence of a suitable catalyst to form the intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with acetophenone under acidic or basic conditions to form the pyrano[3,2-f][1,3]benzoxazole ring system.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Análisis De Reacciones Químicas
4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or other complex structures.
Aplicaciones Científicas De Investigación
4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis.
Comparación Con Compuestos Similares
4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one can be compared with other similar compounds, such as:
4-Bromo-6-methyl-2-phenyl-8H-pyrano[2,3-f][1,3]benzoxazol-8-one: This compound has a similar structure but differs in the position of the pyrano ring fusion.
6-Methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one: This compound lacks the bromine atom at the 4th position, which may affect its reactivity and biological activity.
4-Bromo-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one: This compound lacks the methyl group at the 6th position, which may influence its chemical properties and applications.
Propiedades
Número CAS |
41266-92-6 |
|---|---|
Fórmula molecular |
C17H10BrNO3 |
Peso molecular |
356.2 g/mol |
Nombre IUPAC |
4-bromo-6-methyl-2-phenylpyrano[3,2-f][1,3]benzoxazol-8-one |
InChI |
InChI=1S/C17H10BrNO3/c1-9-7-13(20)11-8-12-16(14(18)15(11)21-9)22-17(19-12)10-5-3-2-4-6-10/h2-8H,1H3 |
Clave InChI |
GMMSCIPLHKLDPN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2=CC3=C(C(=C2O1)Br)OC(=N3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


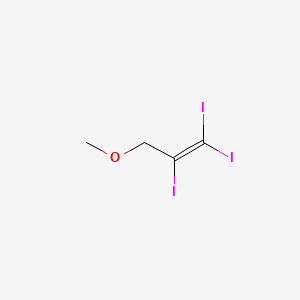
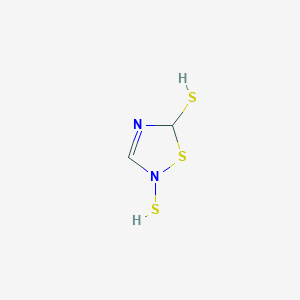
![[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14665737.png)
![4-(2-Bicyclo[2.2.1]heptanylmethyl)cyclohexan-1-amine;sulfuric acid](/img/structure/B14665753.png)

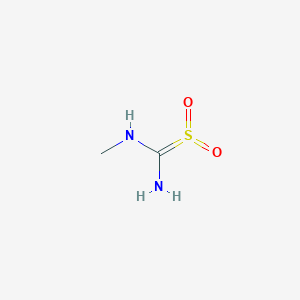
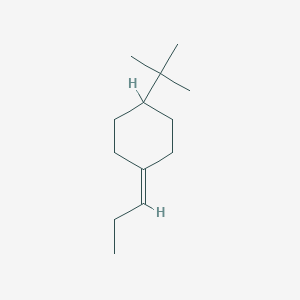
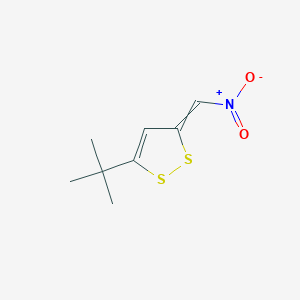

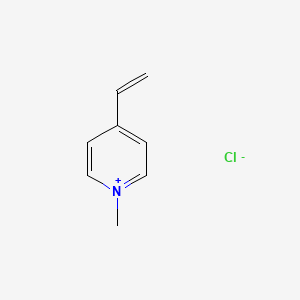


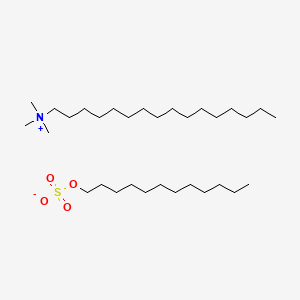
![1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide](/img/structure/B14665816.png)
